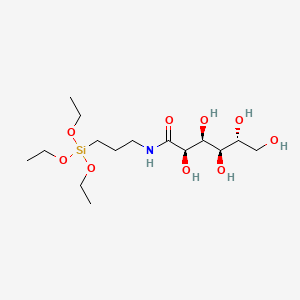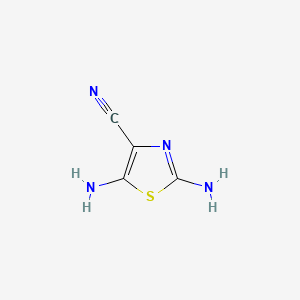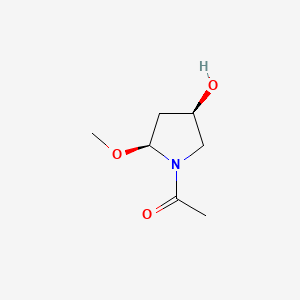
N-(3-triethoxysilylpropyl)gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-triethoxysilylpropyl)gluconamide” is a multifunctional compound often used in organic synthesis and materials science . As an intermediate in organic synthesis, it can be used to synthesize other compounds, such as polymers, polymer materials, surfactants, etc .
Molecular Structure Analysis
The molecular formula of “N-(3-triethoxysilylpropyl)gluconamide” is C15H33NO9Si . The molecular weight is 399.51 g/mol .Physical And Chemical Properties Analysis
“N-(3-triethoxysilylpropyl)gluconamide” is a liquid . Its density is 0.951 g/mL . The boiling point and flash point are not available .Scientific Research Applications
- Hydrophobic and Oleophobic Coatings : By grafting this silane onto surfaces, we can create superhydrophobic or oleophobic coatings. These coatings repel water, oils, and other liquids, making them useful for self-cleaning surfaces, anti-fouling coatings, and protective layers on glass or metal .
Nanocomposites and Nanodevices
The compound’s unique structure allows it to participate in nanocomposite and nanodevice fabrication:
Nanocomposites: Researchers have incorporated N-(3-triethoxysilylpropyl)gluconamide into nanocomposites. For instance, it has been used in the surface modification of glass nanoparticles to achieve superhydrophobic and superhydrophilic properties .
Nanodevices: The compound can be employed in creating functional nanochannels. By decorating the pore walls with N-(3-triethoxysilylpropyl)gluconamide, researchers have developed boroester-functionalized nanochannels for ionic rectifiers and other applications .
Safety and Hazards
Mechanism of Action
N-(3-triethoxysilylpropyl)gluconamide, also known as (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-(3-(triethoxysilyl)propyl)hexanamide, is a multifunctional compound with potential applications in organic synthesis and material science .
Target of Action
It’s known that the compound is often used in organic synthesis as an intermediate for the production of other compounds, such as polymers, high molecular weight materials, and surfactants .
Mode of Action
It’s known to be used to modify various material surfaces, improving properties such as wettability, wear resistance, and adhesion .
Biochemical Pathways
It’s used in the synthesis of functional polymer materials, microcapsules, and coatings .
Pharmacokinetics
It’s known that the compound is sensitive to water and protic solvents, reacting rapidly with moisture .
Result of Action
It’s known to be used in the synthesis of other compounds, such as polymers, high molecular weight materials, and surfactants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-triethoxysilylpropyl)gluconamide. It’s known to react rapidly with moisture, water, and protic solvents . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .
properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDUEXNZLUZGH-YIYPIFLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733907 |
Source


|
| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104275-58-3 |
Source


|
| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B566489.png)
![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)


